Chloroprene

Description

This compound is a chloroolefin. It derives from a hydride of a buta-1,3-diene.

Symptoms reported from acute (short-term) human exposure to high concentrations of this compound include giddiness, headache, irritability, dizziness, insomnia, fatigue, respiratory irritation, cardiac palpitations, chest pains, nausea, gastrointestinal disorders, dermatitis, temporary hair loss, conjunctivitis, and corneal necrosis. Symptoms of chronic (long-term) exposure in workers were fatigue, chest pains, giddiness, irritability, dermatitis, and hair loss. Chronic occupational exposure to this compound vapor may contribute to liver function abnormalities, disorders of the cardiovascular system, and depression of the immune system. Occupational studies have found that exposure to this compound increases the risk of liver cancer. Studies in animals have found an increased risk of tumors in multiple organs. The EPA has classified this compound as likely to be carcinogenic to humans.

This compound is a colorless, flammable, carcinogenic, chlorinated hydrocarbon with a pungent, ethereal odor. This compound is used as a chemical intermediate in the manufacture of neoprene rubber. Exposure to this substance causes damage to the skin, lungs, CNS, kidneys, liver and depression of the immune system. This compound is a mutagen and carcinogen in animals and is reasonably anticipated to be a human carcinogen. (NCI05)

Toxic, possibly carcinogenic, monomer of neoprene, a synthetic rubber; causes damage to skin, lungs, CNS, kidneys, liver, blood cells and fetuses. Synonym: 2-chlorobutadiene.

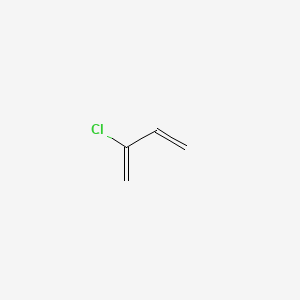

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chlorobuta-1,3-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5Cl/c1-3-4(2)5/h3H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YACLQRRMGMJLJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5Cl, Array | |

| Record name | CHLOROPRENE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/391 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHLOROPRENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0133 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

9010-98-4 | |

| Record name | Polychloroprene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=9010-98-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID5020316 | |

| Record name | Chloroprene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5020316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Chloroprene, stabilized appears as a clear colorless liquid. Flash point -4 °F. May polymerize exothermically if heated or contaminated. If polymerization takes place inside a container, the container may rupture violently. Less dense than water. Vapors heavier than air. Used to make neoprene rubber., Colorless liquid with a pungent, ether-like odor; [NIOSH], COLOURLESS LIQUID WITH PUNGENT ODOUR., Colorless liquid with a pungent, ether-like odor. | |

| Record name | CHLOROPRENE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/391 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | beta-Chloroprene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/357 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CHLOROPRENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0133 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | β-CHLOROPRENE (2-CHLORO-1,3-BUTADIENE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/188 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | beta-Chloroprene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0133.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

138.9 °F at 760 mmHg (NTP, 1992), 59.4 °C, 139 °F | |

| Record name | CHLOROPRENE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/391 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-CHLORO-1,3-BUTADIENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1618 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLOROPRENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0133 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | β-CHLOROPRENE (2-CHLORO-1,3-BUTADIENE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/188 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | beta-Chloroprene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0133.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

-4 °F (NTP, 1992), -4 °F, -20 °C (OPEN CUP), -20 °C c.c. | |

| Record name | CHLOROPRENE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/391 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | beta-Chloroprene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/357 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-CHLORO-1,3-BUTADIENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1618 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLOROPRENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0133 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | β-CHLOROPRENE (2-CHLORO-1,3-BUTADIENE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/188 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | beta-Chloroprene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0133.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Slightly soluble (NTP, 1992), Miscible in ethyl ether, acetone, and benzene; slightly soluble in water., Soluble in alcohol, diethyl ether, Solubility in water, g/100ml at 20 °C: 0.03 (very poor), Slight | |

| Record name | CHLOROPRENE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/391 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-CHLORO-1,3-BUTADIENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1618 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLOROPRENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0133 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | beta-Chloroprene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0133.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.9583 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.956 @ 20 °C/4 °C, Density of saturated air: 1.57 (air= 1), Relative density (water = 1): 0.96, 0.96 | |

| Record name | CHLOROPRENE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/391 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-CHLORO-1,3-BUTADIENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1618 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLOROPRENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0133 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | β-CHLOROPRENE (2-CHLORO-1,3-BUTADIENE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/188 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | beta-Chloroprene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0133.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

3 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.0 (AIR= 1), Relative vapor density (air = 1): 3.1 | |

| Record name | CHLOROPRENE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/391 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-CHLORO-1,3-BUTADIENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1618 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLOROPRENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0133 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

118 mmHg at 50 °F ; 188 mmHg at 68 °F (NTP, 1992), 215.0 [mmHg], 215 mm Hg @ 25 °C, Vapor pressure, kPa at 20 °C: 23.2, 188 mmHg | |

| Record name | CHLOROPRENE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/391 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | beta-Chloroprene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/357 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-CHLORO-1,3-BUTADIENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1618 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLOROPRENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0133 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | β-CHLOROPRENE (2-CHLORO-1,3-BUTADIENE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/188 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | beta-Chloroprene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0133.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

INHIBITORS SUCH AS HYDROQUINONE OR PHENOTHIAZINE ARE GENERALLY ADDED WHEN IT IS TO BE STORED. | |

| Record name | 2-CHLORO-1,3-BUTADIENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1618 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid | |

CAS No. |

126-99-8, 9010-98-4 | |

| Record name | CHLOROPRENE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/391 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chloroprene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126-99-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chloroprene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000126998 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CHLOROPRENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18589 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Butadiene, 2-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Chloroprene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5020316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chlorobuta-1,3-diene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.381 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-Butadiene, 2-chloro-, homopolymer | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.980 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLOROPRENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42L93DWV3A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-CHLORO-1,3-BUTADIENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1618 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLOROPRENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0133 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | β-CHLOROPRENE (2-CHLORO-1,3-BUTADIENE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/188 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 1,3-Butadiene, 2-chloro- | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/EI92DDA8.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-202 °F (NTP, 1992), -130 °C, -153 °F | |

| Record name | CHLOROPRENE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/391 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-CHLORO-1,3-BUTADIENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1618 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLOROPRENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0133 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | β-CHLOROPRENE (2-CHLORO-1,3-BUTADIENE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/188 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | beta-Chloroprene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0133.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

An In-depth Technical Guide to Chloroprene Monomer Synthesis Routes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary industrial synthesis routes for chloroprene (B89495) (2-chloro-1,3-butadiene), a critical monomer in the production of polythis compound elastomers. The document details the two core manufacturing processes: the historical acetylene-based route and the more contemporary butadiene-based route. For each pathway, this guide outlines the fundamental chemistry, reaction conditions, and detailed experimental protocols for key transformations. Quantitative data is summarized in comparative tables, and process workflows are visualized using logical diagrams to facilitate a deeper understanding of these industrially significant synthetic methods.

The Acetylene (B1199291) Process for this compound Synthesis

The acetylene process, the original commercial route to this compound, is a two-step synthesis commencing with the dimerization of acetylene to form monovinylacetylene (MVA), followed by the hydrochlorination of MVA.[1][2] While largely supplanted by the butadiene process in many regions due to the comparative cost of starting materials, the acetylene route remains relevant in economies with abundant coal resources, from which acetylene can be derived.[1][3]

Acetylene Dimerization to Monovinylacetylene

The initial step involves the dimerization of acetylene in the presence of a catalyst, traditionally the Nieuwland catalyst, which is an aqueous solution of cuprous chloride and a solubilizing agent like ammonium (B1175870) chloride or potassium chloride.[4][5] This reaction is exothermic and produces monovinylacetylene as the primary product, with divinylacetylene (B1617328) being a notable byproduct.[4]

Experimental Protocol: Acetylene Dimerization (Traditional Nieuwland Catalyst)

Materials:

-

Cuprous chloride (CuCl)

-

Ammonium chloride (NH₄Cl)

-

Hydrochloric acid (HCl)

-

Acetylene gas (purified)

-

Deionized water

Equipment:

-

Jacketed glass reactor equipped with a gas inlet tube, mechanical stirrer, condenser, and thermometer.

-

Gas flow meter.

-

Temperature control system (e.g., circulating water bath).

-

Gas washing bottle.

Procedure:

-

Catalyst Preparation: Prepare the Nieuwland catalyst by dissolving cuprous chloride and ammonium chloride in an aqueous solution of hydrochloric acid. The solution should be stirred until a clear solution is obtained, indicating the formation of the soluble complex.

-

Reaction Setup: Charge the jacketed reactor with the prepared catalyst solution. Heat the solution to the desired reaction temperature, typically around 80°C, under a nitrogen atmosphere.[4]

-

Acetylene Feed: Purified acetylene gas is bubbled through the catalyst solution at a controlled flow rate. The reaction is highly exothermic, and the temperature should be carefully monitored and controlled.[4]

-

Reaction Monitoring: The progress of the reaction can be monitored by analyzing the composition of the off-gas using gas chromatography (GC).

-

Product Collection: The product, primarily monovinylacetylene, along with unreacted acetylene and byproducts, exits the reactor as a gas. The MVA is typically separated and purified by absorption, desorption, and fractional distillation.[2]

Quantitative Data for Acetylene Dimerization

| Parameter | Value | Reference |

| Catalyst | Cuprous chloride and Ammonium chloride in HCl | [4] |

| Temperature | 80°C | [4] |

| Acetylene Conversion | ~18% | [4] |

| Selectivity to Monovinylacetylene | up to 90% | [5] |

| Main Byproduct | Divinylacetylene | [4] |

Hydrochlorination of Monovinylacetylene

In the second step, monovinylacetylene is reacted with hydrogen chloride to yield this compound. This reaction is also catalyzed by a cuprous chloride solution.[4]

Experimental Protocol: Hydrochlorination of Monovinylacetylene

Materials:

-

Monovinylacetylene (purified)

-

Hydrogen chloride (gas)

-

Cuprous chloride (CuCl)

-

Hydrochloric acid (HCl)

-

Deionized water

Equipment:

-

Jacketed glass reactor with gas inlet tubes, a mechanical stirrer, a condenser, and a thermometer.

-

Gas flow meters.

-

Temperature control system.

Procedure:

-

Catalyst Preparation: Prepare an aqueous solution of cuprous chloride in hydrochloric acid in the reactor.

-

Reaction Setup: Heat the catalyst solution to the reaction temperature, typically around 60°C.[4]

-

Reagent Feed: Introduce both monovinylacetylene and hydrogen chloride gas into the reactor at controlled rates.

-

Reaction and Purification: The reaction mixture, containing this compound, unreacted starting materials, and byproducts such as methyl vinyl ketone and 1,3-dichloro-2-butene, is continuously removed.[4] The crude this compound is then purified by a series of steps including stripping, absorption, and fractional distillation to obtain the polymer-grade monomer.[2]

Quantitative Data for Hydrochlorination of Monovinylacetylene

| Parameter | Value | Reference |

| Catalyst | Cuprous chloride in Hydrochloric acid | [4] |

| Temperature | 60°C | [4] |

| Selectivity to this compound | ~92% (based on MVA) | [4] |

| Main Byproducts | Methyl vinyl ketone, 1,3-dichloro-2-butene | [4] |

Process Flow Diagram for the Acetylene Route

Caption: A simplified workflow for the synthesis of this compound via the acetylene route.

The Butadiene Process for this compound Synthesis

The more modern and economically favored route to this compound starts from 1,3-butadiene (B125203).[6] This process generally involves three main stages: the chlorination of butadiene, the isomerization of the resulting dichlorobutene (B78561) mixture, and the dehydrochlorination of the desired isomer to yield this compound.[7]

Chlorination of 1,3-Butadiene

Butadiene is reacted with chlorine to produce a mixture of 3,4-dichloro-1-butene (B1205564) and 1,4-dichloro-2-butene (both cis and trans isomers).[8] This reaction can be performed in either the vapor or liquid phase.[8]

Experimental Protocol: Vapor-Phase Chlorination of 1,3-Butadiene

Materials:

-

1,3-Butadiene (gas)

-

Chlorine (gas)

-

Nitrogen (or other inert gas for dilution)

Equipment:

-

High-temperature flow reactor.

-

Gas flow meters for precise control of reactant ratios.

-

Quenching system to cool the product stream.

-

Separation unit (e.g., distillation column).

Procedure:

-

Reactant Preparation: Gaseous 1,3-butadiene and chlorine are metered and mixed. A significant excess of butadiene to chlorine (e.g., 10:1 molar ratio) is crucial to minimize the formation of tetrachlorobutanes and other higher chlorinated byproducts.[8] The chlorine may be diluted with an inert gas.

-

Reaction: The gas mixture is fed into a reactor maintained at a high temperature, typically between 240-300°C.[8]

-

Quenching and Separation: The hot effluent from the reactor, containing the dichlorobutene isomers, unreacted butadiene, and HCl, is rapidly cooled. The unreacted butadiene is separated and recycled, while the dichlorobutene mixture is collected for the next step.

Quantitative Data for Butadiene Chlorination

| Parameter | Vapor-Phase | Liquid-Phase | Reference |

| Temperature | 240-300°C | 25-100°C | [8] |

| Pressure | Atmospheric | Sufficient to maintain liquid phase | [8] |

| Butadiene:Chlorine Molar Ratio | >10:1 | Variable | [8] |

| Selectivity to Dichlorobutenes | 85-95% | - | [6] |

Isomerization of Dichlorobutenes

The mixture of dichlorobutenes from the chlorination step is subjected to catalytic isomerization to convert the 1,4-dichloro-2-butene isomer into the desired 3,4-dichloro-1-butene.[8] This is a critical step as only the 3,4-isomer readily undergoes dehydrochlorination to this compound.

Experimental Protocol: Catalytic Isomerization of 1,4-Dichloro-2-butene

Materials:

-

Dichlorobutene mixture (from chlorination step)

-

Copper(I) chloride (CuCl)

-

Organic quaternary ammonium chloride (e.g., benzyltriethylammonium chloride)

Equipment:

-

Three-necked flask equipped with a stirrer, thermometer, and distillation head.

-

Heating mantle.

-

Vacuum source.

Procedure:

-

Catalyst Preparation: A catalyst complex is formed by mixing copper(I) chloride with an organic quaternary ammonium chloride under a nitrogen atmosphere.[8]

-

Isomerization: The crude dichlorobutene mixture is added to the catalyst. The mixture is heated to 80-120°C with stirring.[8] The isomerization is an equilibrium-driven process. To shift the equilibrium towards the desired 3,4-dichloro-1-butene, it is continuously removed by distillation under reduced pressure, taking advantage of its lower boiling point (123°C) compared to the 1,4-isomers (155°C).[8]

Quantitative Data for Dichlorobutene Isomerization

| Parameter | Value | Reference |

| Catalyst | Copper(I) chloride complex | [8] |

| Temperature | 80-120°C | [8] |

| Pressure | Reduced (50-300 mm Hg) | [8] |

Dehydrochlorination of 3,4-Dichloro-1-butene

The final step is the dehydrochlorination of 3,4-dichloro-1-butene to this compound, typically achieved by reaction with an aqueous solution of a base like sodium hydroxide (B78521) or lime.

Experimental Protocol: Dehydrochlorination of 3,4-Dichloro-1-butene

Materials:

-

3,4-Dichloro-1-butene (purified)

-

Sodium hydroxide (NaOH) or Calcium hydroxide (Ca(OH)₂)

-

Phase-transfer catalyst (e.g., quaternary ammonium salt) (optional)

-

Polymerization inhibitor (e.g., phenothiazine)

-

Deionized water

Equipment:

-

Jacketed reactor with a mechanical stirrer, condenser, and dropping funnel.

-

Temperature control system.

-

Separatory funnel.

-

Distillation apparatus.

Procedure:

-

Reaction Setup: An aqueous solution of the base (e.g., sodium hydroxide) is charged into the reactor. A polymerization inhibitor is also added. The solution is heated to the reaction temperature, typically between 40-80°C.

-

Addition of Dichlorobutene: 3,4-Dichloro-1-butene is added slowly to the stirred basic solution. The use of a phase-transfer catalyst can enhance the reaction rate.

-

Reaction and Work-up: The reaction is monitored until the consumption of the starting material is complete. The resulting organic layer, containing this compound, is separated from the aqueous layer.

-

Purification: The crude this compound is washed, dried, and then purified by fractional distillation to remove any remaining impurities, particularly the byproduct 1-chloro-1,3-butadiene.

Quantitative Data for Dehydrochlorination

| Parameter | Value | Reference |

| Base | Sodium hydroxide or Lime | |

| Temperature | 40-80°C | |

| Yield of this compound | up to 99% |

Process Flow Diagram for the Butadiene Route

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound: Properties, Production process and Uses_Chemicalbook [chemicalbook.com]

- 3. mdpi.com [mdpi.com]

- 4. Manufacturing processes for this compound - Chempedia - LookChem [lookchem.com]

- 5. Catalyst used in dimerisation of acetylene to prepare class 12 chemistry NEET_UG [vedantu.com]

- 6. Deactivation Mechanism and Regeneration of the CuCl/Activated Carbon Catalyst for Gas–Solid Acetylene Dimerization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Gas–solid acetylene dimerization over copper-based catalysts - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. benchchem.com [benchchem.com]

Physicochemical Properties of 2-Chloro-1,3-Butadiene: An In-depth Technical Guide

An Introduction to 2-Chloro-1,3-Butadiene (Chloroprene)

2-Chloro-1,3-butadiene, commonly known as This compound (B89495), is a colorless, volatile liquid organic compound with the chemical formula C₄H₅Cl.[1][2] First synthesized in 1930, it is a crucial monomer in the production of the synthetic rubber polythis compound, widely known by its trade name, Neoprene.[1][3][4] This synthetic rubber exhibits excellent chemical resistance, thermal stability, and is used in a wide array of applications, including wetsuits, hoses, and adhesives. This technical guide provides a comprehensive overview of the core physicochemical properties of 2-chloro-1,3-butadiene, intended for researchers, scientists, and professionals in drug development and material science.

Quantitative Physicochemical Data

The key physicochemical properties of 2-chloro-1,3-butadiene are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₅Cl | [2] |

| Molecular Weight | 88.54 g/mol | [2] |

| Appearance | Colorless liquid | [1][2] |

| Odor | Pungent, ether-like | [2] |

| Density | 0.958 g/cm³ (at 20°C) | [5] |

| Refractive Index (n_D) | 1.4583 | [5][6] |

Table 2: Thermodynamic Properties

| Property | Value | Reference(s) |

| Melting Point | -130 °C | [5] |

| Boiling Point | 59.4 °C | [6] |

| Vapor Pressure | 188 mmHg (at 20°C) | [6][7] |

| Flash Point | -20 °C | [7] |

| Enthalpy of Vaporization (ΔvapH) | 29.6 kJ/mol (at 294 K) | [8] |

Table 3: Solubility and Partitioning Properties

| Property | Value | Reference(s) |

| Water Solubility | 0.026 g/100 mL (260 mg/L) | [5][6] |

| Solubility in Organic Solvents | Soluble in alcohol, diethyl ether, acetone, and benzene | [2][5] |

| Octanol/Water Partition Coefficient (logP) | 2.525 | [5] |

Experimental Protocols

Determination of Boiling Point (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.

Methodology:

-

A small amount of the liquid sample (2-chloro-1,3-butadiene) is placed in a small-diameter test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.

-

The test tube is attached to a thermometer and heated in a controlled manner using a heating mantle or an oil bath.

-

As the temperature rises, the air trapped in the capillary tube will expand and exit as a slow stream of bubbles.

-

Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube.

-

The heat source is then removed, and the apparatus is allowed to cool.

-

The boiling point is recorded as the temperature at which the liquid begins to enter the capillary tube.

Determination of Density (Pycnometer Method)

Density is the mass of a substance per unit volume.

Methodology:

-

A clean, dry pycnometer (a flask of a known volume) is weighed accurately.

-

The pycnometer is filled with the liquid sample (2-chloro-1,3-butadiene), ensuring no air bubbles are present.

-

The filled pycnometer is placed in a thermostat-controlled water bath to bring the liquid to a specific temperature (e.g., 20°C).

-

The volume is adjusted precisely to the pycnometer's calibration mark.

-

The pycnometer is removed from the bath, wiped dry, and weighed again.

-

The density is calculated by dividing the mass of the liquid (weight of filled pycnometer minus weight of empty pycnometer) by the known volume of the pycnometer.

Determination of Vapor Pressure (Static Method)

Vapor pressure is the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases at a given temperature in a closed system.

Methodology:

-

A small amount of the liquid sample is introduced into a vacuum-tight apparatus connected to a pressure sensor.

-

The sample is degassed to remove any dissolved air, typically by several freeze-pump-thaw cycles.

-

The apparatus is immersed in a constant-temperature bath.

-

The pressure inside the apparatus is monitored until it stabilizes, indicating that equilibrium between the liquid and vapor phases has been reached.

-

The stable pressure reading is the vapor pressure of the substance at that temperature.

-

The procedure is repeated at various temperatures to obtain a vapor pressure curve.

Determination of Aqueous Solubility (Shake-Flask Method)

Aqueous solubility is the maximum concentration of a substance that can dissolve in water at a given temperature.

Methodology:

-

An excess amount of 2-chloro-1,3-butadiene is added to a known volume of deionized water in a sealed flask.

-

The flask is agitated in a constant-temperature shaker bath for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The mixture is then allowed to stand undisturbed to allow for phase separation.

-

A sample of the aqueous phase is carefully withdrawn, ensuring no undissolved liquid is included. The sample may be centrifuged or filtered to remove any dispersed droplets.

-

The concentration of 2-chloro-1,3-butadiene in the aqueous sample is determined using a suitable analytical technique, such as gas chromatography-mass spectrometry (GC-MS).

Determination of Octanol/Water Partition Coefficient (logP) (Shake-Flask Method)

The octanol/water partition coefficient is a measure of a chemical's lipophilicity.

Methodology:

-

Equal volumes of n-octanol and water are pre-saturated with each other by vigorous mixing followed by separation.

-

A known amount of 2-chloro-1,3-butadiene is dissolved in either the n-octanol or water phase.

-

The two phases are combined in a sealed flask and shaken in a constant-temperature bath until partitioning equilibrium is achieved.[9]

-

The mixture is then centrifuged to ensure complete phase separation.

-

The concentration of 2-chloro-1,3-butadiene in both the n-octanol and water phases is determined using an appropriate analytical method, such as GC-MS or UV-Vis spectroscopy.[9]

-

The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[10]

Visualizations

Synthesis of 2-Chloro-1,3-Butadiene

The industrial synthesis of 2-chloro-1,3-butadiene typically involves the chlorination of 1,3-butadiene, followed by isomerization and dehydrochlorination.[6]

Caption: Industrial synthesis pathway of 2-chloro-1,3-butadiene from 1,3-butadiene.

General Experimental Workflow for GC-MS Analysis

Gas chromatography-mass spectrometry (GC-MS) is a key analytical technique for the identification and quantification of volatile organic compounds like 2-chloro-1,3-butadiene.

Caption: A generalized workflow for the analysis of volatile organic compounds by GC-MS.

Structure-Property Relationships

The physicochemical properties of 2-chloro-1,3-butadiene are directly influenced by its molecular structure.

References

- 1. 2-chloro-1,3-butadiene | 126-99-8 [chemicalbook.com]

- 2. This compound: Properties, Production process and Uses_Chemicalbook [chemicalbook.com]

- 3. 2Chloro13butadiene is also known as Athis compound BNeoprene class 11 chemistry CBSE [vedantu.com]

- 4. 2-chloro-1,3-butadiene | chemical compound | Britannica [britannica.com]

- 5. 2-chloro-1,3-butadiene CAS#: 126-99-8 [m.chemicalbook.com]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. β-CHLOROPRENE (2-CHLORO-1,3-BUTADIENE) | Occupational Safety and Health Administration [osha.gov]

- 8. 1,3-Butadiene, 2-chloro- [webbook.nist.gov]

- 9. youtube.com [youtube.com]

- 10. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

"chloroprene free radical polymerization mechanism"

An In-Depth Technical Guide to the Free Radical Polymerization Mechanism of Chloroprene (B89495)

Introduction

Polythis compound, widely known by its trade name Neoprene, is a synthetic elastomer renowned for its excellent balance of physical and chemical properties, including high tensile strength, resistance to oils, heat, and weathering.[1][2][3][4] It is synthesized through the free-radical polymerization of the this compound monomer (2-chloro-1,3-butadiene).[3][5] Understanding the intricacies of this polymerization mechanism is critical for researchers and professionals in polymer science and material development to control the polymer's microstructure, molecular weight, and, consequently, its final application performance.

This technical guide provides a comprehensive overview of the core mechanism of this compound free-radical polymerization, focusing on the key stages of initiation, propagation, termination, and chain transfer. It includes quantitative kinetic data, detailed experimental protocols, and visual diagrams to elucidate the complex processes involved.

The Core Polymerization Mechanism

The conversion of this compound monomer into polythis compound is a classic example of a chain-growth polymerization that proceeds via a free-radical mechanism. The process is typically carried out as an emulsion polymerization, which is a closed-system process designed to manage the high reactivity of the monomer.[6][7][8] The overall mechanism can be broken down into three primary stages.

Initiation

The first step is the generation of free radicals from an initiator molecule. These highly reactive species attack the double bond of a this compound monomer, initiating the polymer chain.

-

Persulfate Initiators : In industrial emulsion polymerization, water-soluble initiators like potassium persulfate (K₂S₂O₈) are commonly used.[7][9] Upon thermal decomposition, the persulfate anion forms two sulfate (B86663) radical anions, which then initiate polymerization.

-

Redox Initiation : For polymerization at lower temperatures (e.g., 50°C), redox systems are employed. A common system is tert-Butyl hydroperoxide (TBHP) paired with a reducing agent like tetraethylenepentamine (B85490) (TEPA).[10]

-

Spontaneous/Oxygen Initiation : this compound can react with molecular oxygen to form peroxides, which can then decompose to initiate polymerization.[11][12][13] This autopolymerization is a significant concern during monomer storage.[14] The activation energy for this peroxide-initiated process is reported to be lower than that of purely thermal polymerization.[12][13]

-

Organic Initiators : For solution-based or research-specific polymerizations, organic initiators like 2,2′-azobis(isobutyronitrile) (AIBN) are often used.[15][16]

Propagation and Microstructure

Once initiated, the monomer radical rapidly adds successive this compound monomers in the propagation step, leading to the growth of the polymer chain.[17] Due to the conjugated diene structure of this compound, the addition can occur in several ways, resulting in a complex polymer microstructure.

The four primary modes of addition are:

-

trans-1,4 addition (dominant)

-

cis-1,4 addition

-

1,2-addition

-

3,4-addition

The trans-1,4 configuration is the most common and thermodynamically stable structure, imparting the excellent physical properties for which polythis compound is known.[7][8][14] The proportion of these microstructures is temperature-dependent; lower polymerization temperatures favor a higher proportion of the more regular (Z)- or cis-1,4 configuration, leading to polymers that crystallize more rapidly.[14] The allylic chloride moiety resulting from 1,4-addition serves as the primary cure site during subsequent vulcanization processes.[14]

Termination

The growth of a polymer chain is terminated when its radical activity is destroyed. This typically occurs through bimolecular termination, where two growing polymer radicals react with each other by either:

-

Combination : The two chains couple to form a single, longer polymer chain.

-

Disproportionation : One radical abstracts a hydrogen atom from the other, resulting in two separate "dead" polymer chains, one with a saturated end and one with an unsaturated end.

At high monomer conversion, the viscosity of the polymerization medium increases significantly. This hinders the diffusion of large polymer chains, reducing the rate of bimolecular termination. This phenomenon, known as the Tromsdorff gel effect, can lead to a rapid increase in the polymerization rate and average molecular weight.[14]

Control of Molecular Weight via Chain Transfer

Controlling the molecular weight of polythis compound is essential for tailoring its processing characteristics and final properties. This is primarily achieved through chain transfer reactions.[18] A chain transfer agent (CTA) can react with a growing polymer radical, terminating the chain and creating a new, smaller radical that can initiate the growth of a new polymer chain.[18][19]

Common Chain Transfer Agents

Thios (mercaptans), halogenated compounds, and activated disulfides are effective chain transfer agents in this compound polymerization.[14] Dodecyl mercaptan (DDM) is a widely used CTA in the commercial production of certain grades of polythis compound.[14][18] The efficiency of a CTA is determined by its chain-transfer rate constant.[14]

Sulfur Modification and Peptization

An alternative method for molecular weight control involves copolymerizing this compound with a small amount of elemental sulfur.[14] The sulfur is incorporated into the polymer backbone as polysulfide linkages. At the end of the polymerization, these linkages can be cleaved in a process called peptization. This is initiated by adding a nucleophilic agent, such as a dithiocarbamate (B8719985) salt, which breaks the sulfur-sulfur bonds, reducing the overall molecular weight to the desired level.[14]

Quantitative Data

The kinetics of this compound polymerization have been studied to determine key energetic and rate parameters.

Table 1: Activation Energies for this compound Reactions

| Process | Activation Energy (kJ/mol) | Notes / Reference |

| Popcorn Polymerization Growth | 38.4 ± 0.7 | Measured from vapor phase between 3°C and 45°C.[11] |

| Oxygen-Initiated Polymerization | 71 ± 8 | Overall activation energy in oxygenated systems.[12] |

| Decomposition of 1,2-polyperoxide | 77.5 ± 4 | "Fast" initiator decomposition in oxygenated this compound.[12] |

| Decomposition of 1,4-polyperoxide | 70 ± 12 | "Slower" initiator decomposition in oxygenated this compound.[12] |

| Dimerization | 90 ± 4 | Measured in the presence of a polymerization inhibitor.[12] |

| Polymer Aging | ~80 | Based on changes in mechanical properties (Young's modulus).[20] |

Table 2: Chain Transfer Constants

| Chain Transfer Agent | Constant | Value | Conditions | Reference |

| Dodecyl Mercaptan (DDM) | ktr,DDM | 368 dm³/(mol·s) | 40°C | [14] |

Table 3: Selected Physical and Mechanical Properties of Polythis compound

| Property | Value Range | Units | Reference |

| Density | 1.23 - 1.25 | g/cm³ | [2][21] |

| Tensile Strength | 10.3 - 20.9 | MPa | [21] |

| Elongation at Break | 100 - 500 | % | [1] |

| Shore A Hardness | 42 - 90 | - | [1][21] |

| Compression Set (24h @ 70°C) | 10 - 32 | % | [21] |

Experimental Protocols

Protocol for Laboratory-Scale Emulsion Polymerization

This protocol describes a general method for the graft polymerization of monomers onto a this compound latex, which is representative of the conditions used in emulsion systems.[10]

Materials:

-

This compound latex (CRL)

-

Emulsifier (e.g., dodecylbenzenesulfonate, DSB)

-

Deionized water

-

Redox Initiator System: tert-Butyl hydroperoxide (TBHP) and Tetraethylenepentamine (TEPA)

-

Monomers for grafting (e.g., Methyl Methacrylate, Vinyl-POSS)

-

Nitrogen gas for inert atmosphere

Equipment:

-

250 mL three-necked round-bottom flask

-

Thermostatically controlled magnetic stirrer/heater

-

Condenser

-

Thermometer

-

Peristaltic pump for monomer addition

-

Nitrogen inlet

Procedure:

-

Reactor Setup : Assemble the flask with the stirrer, condenser, thermometer, and nitrogen inlet.

-

Initial Charge : Add 25 g of this compound latex and the emulsifier (e.g., 1% of total monomer weight) to the flask.

-

Dilution : Add deionized water to achieve the desired solids content (e.g., 30%).

-

Inerting & Heating : Purge the system with nitrogen and heat the mixture to the reaction temperature (e.g., 50°C) with stirring.

-

Monomer & Initiator Addition : Prepare a mixture of the monomers to be grafted. Begin a slow, continuous dropwise addition of the monomer mixture using the peristaltic pump over a period of 100 minutes. Simultaneously, add the initiator components (TBHP and TEPA solution) dropwise.

-

Polymerization : Maintain the reaction at a constant temperature for 3.5-4 hours after the additions are complete to ensure high conversion.

-

Cooling : Cool the resulting modified emulsion to room temperature.

-

Quenching : At the desired conversion, the polymerization can be stopped ("quenched") by adding a free-radical scavenger, such as a hindered phenol (B47542) or alkyl hydroxylamine.[6][14]

Conclusion

The free-radical polymerization of this compound is a robust and versatile process that enables the production of a high-performance synthetic elastomer. The mechanism is governed by the fundamental principles of chain-growth polymerization, including distinct stages of initiation, propagation, and termination. The final properties of polythis compound are intricately linked to its microstructure and molecular weight, which can be precisely controlled through the selection of polymerization temperature and the strategic use of chain transfer agents or sulfur modification. A thorough understanding of these mechanistic and kinetic details is paramount for the continued innovation and application of this important material.

References

- 1. mnrubber.com [mnrubber.com]

- 2. Polythis compound | 9010-98-4 [chemicalbook.com]

- 3. rubberandseal.com [rubberandseal.com]

- 4. Material guide to Polythis compound Rubber - Aquaseal Rubber Ltd [aquasealrubber.co.uk]

- 5. researchgate.net [researchgate.net]

- 6. Manufacture and use of this compound monomer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. youtube.com [youtube.com]

- 9. This compound: Properties, Production process and Uses_Chemicalbook [chemicalbook.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Polymerization of this compound. Part 4.—Influence of oxygen on the thermal reactions - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]

- 13. Polymerization of this compound. Part 4.—Influence of oxygen on the thermal reactions - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]

- 14. nguyen.hong.hai.free.fr [nguyen.hong.hai.free.fr]

- 15. Reversible-deactivation radical polymerization of this compound and the synthesis of novel polythis compound-based block copolymers by the RAFT approach - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. Solved Polythis compound (Neoprene) can be prepared by the | Chegg.com [chegg.com]

- 18. Chain transfer - Wikipedia [en.wikipedia.org]